molecular formula C15H20N2O2S B6954250 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6954250
M. Wt: 292.4 g/mol
InChI Key: JANNAXXGZRERHU-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-6-13-14(10(4)19-17-13)15(18)16-9(3)12-7-8(2)20-11(12)5/h7,9H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNAXXGZRERHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=C(SC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxazole rings. The thiophene ring can be synthesized through the cyclization of 2,5-dimethylthiophene-3-carboxylic acid with appropriate reagents under controlled conditions. The oxazole ring is formed by the cyclization of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid. The final step involves the coupling of these two rings through an amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiophene and oxazole rings can interact with various biological pathways, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of thiophene and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

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